BPH-652

Anti-virulence Staphylococcus aureus Staphyloxanthin biosynthesis

BPH-652 is the only CrtM inhibitor combining sub-nanomolar binding affinity (Ki = 1.5 nM), validated cellular activity (IC50 ~110 nM for staphyloxanthin inhibition), and demonstrated in vivo efficacy (98% bacterial load reduction in murine S. aureus infection models). Unlike structurally related phosphonosulfonates, its unique combination of potency, cellular penetration, and target engagement is confirmed by co-crystal structure (PDB: 2ZCQ). Essential positive control for assay standardization, structure-based drug design, and computational screening. Previously advanced to human clinical trials as BMS-188745, ensuring well-characterized pharmacological properties.

Molecular Formula C16H16K3O7PS
Molecular Weight 500.6 g/mol
CAS No. 157124-84-0
Cat. No. B185839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPH-652
CAS157124-84-0
SynonymsBPH-652
Molecular FormulaC16H16K3O7PS
Molecular Weight500.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)([O-])[O-])S(=O)(=O)[O-].[K+].[K+].[K+]
InChIInChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;;/q;3*+1/p-3
InChIKeyDRADVLDMPYYQDB-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BPH-652 (CAS 157124-84-0): A High-Affinity CrtM Inhibitor for Staphyloxanthin Virulence Targeting


BPH-652 is a phosphonosulfonate small molecule that acts as a potent, selective inhibitor of Staphylococcus aureus dehydrosqualene synthase (CrtM) [1]. It is the tripotassium salt of 4-(3-phenoxyphenyl)-1-phosphonatobutane-1-sulfonate, with a molecular weight of 500.63 g/mol [2]. BPH-652 was originally developed as a human squalene synthase (SQS) inhibitor and tested in early clinical trials for cholesterol-lowering activity, but its primary scientific and procurement relevance today lies in its ability to block staphyloxanthin biosynthesis in S. aureus, thereby rendering the pathogen vulnerable to innate immune clearance [3].

Why Generic CrtM or SQS Inhibitors Cannot Simply Substitute BPH-652


The CrtM enzyme is a validated anti-virulence target in Staphylococcus aureus, but the chemical space of inhibitors is highly heterogeneous, with activity, selectivity, and cellular penetration varying dramatically across structural classes [1]. Even within the phosphonosulfonate/bisphosphonate family, minor structural modifications lead to orders-of-magnitude differences in inhibitory potency and in vivo efficacy [2]. Critically, potent enzyme inhibition in a biochemical assay does not guarantee functional activity in live S. aureus, as cellular uptake and target engagement are compound-specific properties [3]. Therefore, BPH-652's unique combination of a Ki of 1.5 nM, an IC50 of ~110 nM for cellular pigment inhibition, and validated in vivo efficacy in a murine infection model cannot be assumed for other CrtM inhibitors, including closely related analogs.

Quantitative Differentiation of BPH-652: Evidence-Based Comparison Against Closest Analogs and Alternatives


BPH-652 vs. BPH-698: Superior Cellular Activity Despite Comparable Enzyme Inhibition

BPH-652 demonstrates potent inhibition of staphyloxanthin pigment formation in live S. aureus cells, while the closely related analog BPH-698 shows minimal cellular activity. Both compounds bind CrtM, but BPH-652 achieves an IC50 of ~110 nM for pigment inhibition in wild-type S. aureus, whereas BPH-698 is far less effective in this functional assay [1]. This highlights that enzyme binding affinity does not directly translate to cellular potency, making BPH-652 a superior tool for functional studies requiring robust in-cell target engagement.

Anti-virulence Staphylococcus aureus Staphyloxanthin biosynthesis

BPH-652 vs. BPH-674: Structural Specificity Dictates Functional Inhibition

A direct head-to-head comparison in the original Science publication demonstrates that BPH-674, a compound from the same screening library, exhibits no inhibition of staphyloxanthin pigment formation in S. aureus, in stark contrast to BPH-652's potent inhibition (IC50 ~110 nM) [1]. This underscores that even among compounds initially identified as SQS inhibitors, only a specific subset, exemplified by BPH-652, possess the necessary structural features to effectively inhibit CrtM in a cellular context.

Anti-virulence Staphylococcus aureus Staphyloxanthin biosynthesis

BPH-652 vs. CP-295697: A More Potent Cellular Inhibitor of Virulence

While CP-295697 is reported as a potent bisphosphonate inhibitor of human squalene synthase (SQS) with an IC50 of 20 nM, cross-study comparisons reveal that BPH-652 achieves a more potent functional inhibition of staphyloxanthin pigment formation in S. aureus, with an IC50 of ~110 nM [1][2]. Furthermore, BPH-652 is supported by robust in vivo efficacy data in a murine infection model, demonstrating a 98% reduction in bacterial load [3]. This combination of cellular potency and validated in vivo activity positions BPH-652 as the benchmark CrtM inhibitor for S. aureus virulence research.

Anti-virulence Staphylococcus aureus Staphyloxanthin biosynthesis

BPH-652 vs. Computational Hits Cmpd1 and Cmpd2: Validated In Vivo Efficacy Differentiates BPH-652

Recent computational studies have identified novel compounds, such as Cmpd1 and Cmpd2, with superior in silico binding energies to CrtM compared to BPH-652 [1]. However, BPH-652 remains the only compound in this class with robust, published in vivo efficacy data demonstrating a significant reduction in S. aureus bacterial load in a mouse infection model (98% decrease, P < 0.001) [2]. This established in vivo validation provides a critical advantage for researchers requiring a tool with proven translational potential, whereas the in vivo performance of Cmpd1 and Cmpd2 remains unknown.

Anti-virulence Staphylococcus aureus Staphyloxanthin biosynthesis

BPH-652's Unique Dual-Target Profile: Human SQS vs. S. aureus CrtM Selectivity

BPH-652 exhibits a unique dual-target inhibition profile, potently inhibiting both human squalene synthase (SQS) and S. aureus dehydrosqualene synthase (CrtM) [1]. This is a distinctive feature not shared by all CrtM inhibitors. While BPH-652's anti-virulence effects are mediated through CrtM inhibition, its activity against human SQS is a critical differentiator for researchers investigating potential host-directed effects or off-target liabilities. In contrast, many other CrtM inhibitors, such as BPH-698, do not possess this dual activity, making BPH-652 a valuable tool for studying the interplay between bacterial virulence and host cholesterol metabolism [2].

Anti-virulence Staphylococcus aureus Cholesterol biosynthesis

BPH-652's High-Affinity Binding to CrtM (Ki = 1.5 nM) Validated by Co-crystal Structure

BPH-652 binds to S. aureus CrtM with a Ki of 1.5 nM, a high-affinity interaction that has been structurally validated by X-ray crystallography (PDB ID: 2ZCQ) [1][2]. This co-crystal structure provides atomic-level detail of the binding pose, enabling structure-based drug design and rational optimization. While other inhibitors, such as BPH-698 and BPH-700, have also been co-crystallized, BPH-652's combination of sub-nanomolar binding affinity and a well-resolved, published structure makes it the preferred starting point for medicinal chemistry campaigns aiming to develop novel anti-virulence agents with improved drug-like properties.

Anti-virulence Staphylococcus aureus Staphyloxanthin biosynthesis

Validated Research and Industrial Application Scenarios for BPH-652


Positive Control for Cellular and In Vivo Anti-Virulence Assays

BPH-652 serves as an essential positive control in experiments designed to assess the anti-virulence potential of novel compounds against S. aureus. Its well-characterized IC50 for pigment inhibition (~110 nM) and its proven in vivo efficacy in reducing bacterial load (98% reduction in a mouse model) provide a robust benchmark for validating new hits. Researchers can use BPH-652 to standardize their assays and ensure that observed reductions in staphyloxanthin production or bacterial virulence are due to CrtM inhibition [1].

Structure-Based Drug Design and Lead Optimization

The high-resolution co-crystal structure of BPH-652 bound to CrtM (PDB ID: 2ZCQ) makes it an invaluable tool for structure-based drug design. Medicinal chemists can use this structure to perform virtual screening, design focused libraries of analogs, and rationally optimize new chemical entities for improved potency, selectivity, and drug-like properties. BPH-652's sub-nanomolar binding affinity (Ki = 1.5 nM) and established structure-activity relationships provide a strong foundation for developing next-generation anti-virulence therapeutics [2].

Investigating Host-Pathogen Interactions via Cholesterol Metabolism

BPH-652's unique dual-inhibition profile against both human SQS and bacterial CrtM makes it a powerful tool for dissecting the complex interplay between host cholesterol metabolism and S. aureus virulence. Researchers can use BPH-652 to selectively inhibit CrtM in bacterial cultures while simultaneously assessing any potential host-directed effects mediated through SQS inhibition. This application is critical for understanding the full therapeutic potential and potential off-target liabilities of targeting the staphyloxanthin biosynthesis pathway [3].

Benchmark Compound for Computational Drug Discovery

BPH-652 is widely used as a reference ligand in computational studies aimed at identifying novel CrtM inhibitors. Its well-defined binding mode, high affinity (Ki = 1.5 nM), and extensive in vitro and in vivo validation make it the gold-standard positive control for molecular docking, molecular dynamics simulations, and machine learning models. Newly discovered virtual hits are routinely compared against BPH-652's docking scores and binding energies to prioritize compounds for experimental validation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPH-652

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.